5-Hydroxy-2-hexanone

Catalog No.
S578936
CAS No.
56745-61-0
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-hexanone

CAS Number

56745-61-0

Product Name

5-Hydroxy-2-hexanone

IUPAC Name

5-hydroxyhexan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3

InChI Key

ZSDLLTJVENEIDW-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)O

Synonyms

5-hydroxy-2-hexanone

Canonical SMILES

CC(CCC(=O)C)O

Description

5-hydroxyhexan-2-one is a ketone that is hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group. It is a ketone and a secondary alcohol.

5-Hydroxy-2-hexanone is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2. It is a hydroxylated derivative of 2-hexanone and is characterized by the presence of a hydroxyl group (-OH) at the fifth carbon position of the hexanone chain. This compound is typically a colorless liquid and is known for its slightly sweet odor, similar to that of other ketones. The compound plays a significant role in various

5-Hydroxy-2-hexanone can undergo several important chemical transformations:

  • Oxidation: It can be oxidized to form 2,5-hexanedione, a diketone, which has implications in neurotoxicity studies.
  • Reduction: The compound can also be reduced to yield 2,5-hexanediol, an alcohol that may have different biological activities compared to its precursor.
  • Metabolic Pathways: In biological systems, 5-hydroxy-2-hexanone is metabolized further into various compounds, including 2,5-dimethyl-2,3-dihydrofuran, which may exhibit different pharmacological properties .

The biological activity of 5-hydroxy-2-hexanone has been studied primarily through its metabolic products. The predominant metabolite, 2,5-hexanedione, has been associated with neurotoxic effects. Studies on rats indicate that exposure to high concentrations can lead to symptoms such as ataxia and axonal swellings in the nervous system . Acute exposure in humans has shown irritation of the eyes and respiratory tract at elevated vapor concentrations .

5-Hydroxy-2-hexanone can be synthesized through several methods:

  • Hydroxylation of 2-Hexanone: The primary method involves the hydroxylation of 2-hexanone using various reagents under controlled conditions.
  • Biotransformation: Microbial or enzymatic processes can also produce this compound from 2-hexanone in bioreactors or natural settings.

5-Hydroxy-2-hexanone has several applications:

  • Industrial Use: It serves as an intermediate in the production of various chemicals and solvents.
  • Research: The compound is utilized in toxicological studies due to its relevance in understanding the metabolic pathways and potential neurotoxic effects associated with ketones.
  • Pharmaceuticals: Its derivatives may have applications in drug development, particularly concerning neuroprotective agents .

Interaction studies involving 5-hydroxy-2-hexanone primarily focus on its metabolic interactions with other compounds. For instance:

  • Neurotoxicity Studies: Research indicates that metabolites like 2,5-hexanedione can potentiate neurotoxic effects when combined with other solvents or chemicals.
  • Toxicological Assessments: Studies have examined how this compound interacts with cellular systems and its potential to cause oxidative stress or damage to neural tissues .

Several compounds share structural similarities with 5-hydroxy-2-hexanone. Here are some notable examples:

Compound NameStructureKey Differences
2-HexanoneC6H12OC_6H_{12}OParent compound; lacks hydroxyl group
2,5-HexanedioneC6H10O2C_6H_{10}O_2Diketone; more potent neurotoxin
2,5-HexanediolC6H14O2C_6H_{14}O_2Diol; less toxic than its ketone counterparts
Methyl Ethyl KetoneC6H12OC_6H_{12}OSimilar solvent properties; different toxicity profile
AcetophenoneC8H8OC_8H_{8}OAromatic ketone; distinct chemical behavior

Uniqueness of 5-Hydroxy-2-Hexanone

The uniqueness of 5-hydroxy-2-hexanone lies in its specific hydroxylation pattern and its role as a metabolite that bridges the toxicological profiles of aliphatic ketones and their corresponding alcohols. This unique structure allows it to participate in various biochemical pathways while influencing the toxicity and biological activity of related compounds.

Wikipedia

5-hydroxyhexan-2-one

Dates

Modify: 2024-02-18

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